molecular formula C18H19NO3 B12560328 (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one CAS No. 176685-04-4

(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one

Katalognummer: B12560328
CAS-Nummer: 176685-04-4
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: IFCMWOLWIXJJFD-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a benzyloxyphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one typically involves the reaction of morpholine with a benzyloxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholinones depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazoles: These compounds have diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.

    1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related derivatives.

Uniqueness

(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

176685-04-4

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

(5S)-5-[(4-phenylmethoxyphenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H19NO3/c20-18-13-21-12-16(19-18)10-14-6-8-17(9-7-14)22-11-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,19,20)/t16-/m0/s1

InChI-Schlüssel

IFCMWOLWIXJJFD-INIZCTEOSA-N

Isomerische SMILES

C1[C@@H](NC(=O)CO1)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

C1C(NC(=O)CO1)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.